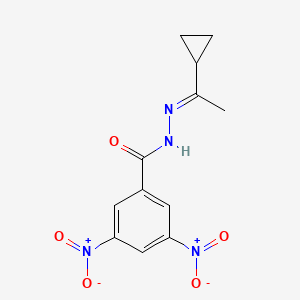
N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide (CN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CN is a yellow crystalline powder that is sparingly soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is not well understood. However, it is believed that N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide acts as a chelating agent, forming stable complexes with metal ions. The formation of these complexes can lead to changes in the biochemical and physiological properties of the metal ions, which can have various effects on biological systems.
Biochemical and Physiological Effects:
N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and the depletion of glutathione levels. N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the regulation of neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is its high selectivity towards metal ions, making it an ideal analytical reagent for the detection of metal ions in complex samples. N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is also relatively easy to synthesize, making it readily available for use in research.
However, N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is sensitive to impact and friction, making it challenging to handle and store. Additionally, the mechanism of action of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is not well understood, making it difficult to predict its effects on biological systems accurately.
Future Directions
There are several future directions for the research and development of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide. One potential direction is the investigation of its potential applications in the field of catalysis. N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been shown to have catalytic activity towards the oxidation of alcohols, making it a promising candidate for the development of new catalysts.
Another future direction is the investigation of the potential toxicological effects of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide. Although N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been shown to have various biochemical and physiological effects, further research is required to evaluate its safety and potential toxicity.
Conclusion:
In conclusion, N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been extensively studied for its potential use as an analytical reagent for the detection of metal ions and as an explosive material. However, further research is required to evaluate its safety and potential toxicity. Overall, N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is a promising candidate for the development of new catalysts and analytical reagents.
Synthesis Methods
N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide can be synthesized by the reaction of 3,5-dinitrobenzoyl chloride with cyclopropylamine in the presence of triethylamine. The reaction mixture is then treated with hydrazine hydrate to yield N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide. The synthesis of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is a straightforward process that can be achieved with high yield and purity.
Scientific Research Applications
N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been extensively studied for its potential applications in various fields. One of the primary applications of N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide is its use as an analytical reagent for the detection of metal ions. N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has been shown to selectively bind to metal ions such as copper(II), nickel(II), and cobalt(II) ions, forming stable complexes that can be easily detected by UV-Vis spectroscopy.
N'-(1-cyclopropylethylidene)-3,5-dinitrobenzohydrazide has also been investigated for its potential use as an explosive material due to its high thermal stability and explosive properties. However, due to its sensitivity to impact and friction, further research is required to evaluate its safety and stability.
properties
IUPAC Name |
N-[(E)-1-cyclopropylethylideneamino]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c1-7(8-2-3-8)13-14-12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8H,2-3H2,1H3,(H,14,17)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURJVQKJIKPDMA-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])/C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrazol-4-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5331023.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5331025.png)
![1-{[(2-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5331027.png)

![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331045.png)
![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)

![2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide](/img/structure/B5331066.png)
![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5331083.png)
![2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331096.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5331101.png)

![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5331119.png)